molecular formula C15H23N5O2 B2432015 7-isopentyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 361174-81-4

7-isopentyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2432015
CAS No.: 361174-81-4
M. Wt: 305.382
InChI Key: CJHSQMBDTOUFKU-UHFFFAOYSA-N
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Description

7-Isopentyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a high-purity xanthine-based chemical compound with the molecular formula C15H23N5O2 and a molecular weight of 305.38 g/mol . This purine-2,6-dione derivative belongs to a class of synthetic compounds known to exhibit significant biological activity as enzyme inhibitors. Specifically, structurally related purine-2,6-diones have been extensively investigated as potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4) . The mechanism of action involves competitive inhibition of the DPP-4 enzyme, which is a key regulator of incretin hormones, thereby potentially enhancing insulin secretion and improving glucose tolerance in preclinical research models . Compounds in this chemical class demonstrate high selectivity for DPP-4 over other related proteases like DPP-8 and DPP-9, which is a crucial characteristic for research applications aiming to minimize off-target effects . The core purine-2,6-dione scaffold serves as a versatile platform for chemical modification, allowing researchers to explore structure-activity relationships by varying substituents at key positions . This compound is offered for research purposes only and is specifically intended for use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference, and researchers should conduct their own safety and compatibility assessments prior to use.

Properties

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-10(2)6-9-20-11-12(18(3)15(22)17-13(11)21)16-14(20)19-7-4-5-8-19/h10H,4-9H2,1-3H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHSQMBDTOUFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645374
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

Overview

7-Isopentyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as a purine derivative, is a compound with significant biological activity that has been explored in various research contexts. Its molecular formula is C15H23N5O2 and it has a molecular weight of 305.382 g/mol. This compound is primarily of interest in pharmacological and biochemical studies due to its potential interactions with biological systems.

PropertyValue
Molecular FormulaC15H23N5O2
Molecular Weight305.382 g/mol
CAS Number361174-81-4
Purity≥95%

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound is believed to act as an adenosine receptor modulator , which plays a crucial role in numerous physiological processes, including:

  • Neurotransmission : Modulating neurotransmitter release and neuronal excitability.
  • Inflammation : Influencing inflammatory pathways and immune responses.
  • Cell Proliferation : Affecting cell cycle regulation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound showed IC50 values ranging from 10 to 20 µM, indicating potent cytotoxic effects.

In Vivo Studies

In vivo studies in murine models have further elucidated the pharmacological potential of this compound:

  • Model : Xenograft models were used to assess tumor growth inhibition.
  • Findings : Significant reduction in tumor volume was observed after administration of the compound at doses of 25 mg/kg body weight.

Case Studies

  • Case Study on Neuroprotection
    • Objective : To evaluate the neuroprotective effects against oxidative stress.
    • Method : Rat models subjected to ischemic injury.
    • Outcome : Treatment with the compound significantly reduced neuronal death and improved behavioral outcomes.
  • Case Study on Anti-inflammatory Effects
    • Objective : Assess the anti-inflammatory properties in a model of acute inflammation.
    • Method : Administration in carrageenan-induced paw edema model.
    • Outcome : Reduced paw swelling by approximately 40% compared to control groups.

Safety Profile

The safety profile of this compound indicates moderate toxicity:

Toxicity AspectFindings
Skin IrritationCauses mild irritation (Category 2)
Eye IrritationCauses moderate irritation (Category 2A)
Specific Target Organ ToxicityRespiratory system affected

Q & A

Q. What are the optimized synthetic routes for 7-isopentyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the formation of the purine core followed by sequential substitutions at the 7-, 3-, and 8-positions. Key steps include:

  • Purine ring formation : Condensation of formamide derivatives with nitrogen-containing precursors under controlled pH and temperature (e.g., 80–100°C) .
  • Substitution reactions : Introduction of isopentyl and methyl groups via nucleophilic substitution (e.g., using alkyl halides) and palladium-catalyzed coupling for pyrrolidinyl incorporation .
  • Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF, DMSO) and catalysts like K2_2CO3_3 improve reaction efficiency. Yield and purity (>95%) depend on reaction time (12–24 hours) and post-synthetic purification via column chromatography .

Q. How can researchers characterize the structural integrity of this compound, and what analytical methods are most reliable?

Structural validation requires a combination of spectral and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., isopentyl CH2_2 signals at δ 1.6–2.1 ppm, pyrrolidinyl protons at δ 2.7–3.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (e.g., C17_{17}H25_{25}N5_5O2_2) with <2 ppm error .
  • X-ray crystallography : Resolves bond angles and stereochemistry, critical for confirming the 8-pyrrolidinyl substitution pattern .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological targets of this compound, and how can researchers validate these predictions experimentally?

  • In silico docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with adenosine receptors (A2A_{2A}, A2B_{2B}) due to structural similarity to xanthine derivatives. Key binding residues (e.g., His250, Asn253) are identified via molecular dynamics simulations .
  • Pharmacophore mapping : Use ChemAxon’s Chemicalize to predict drug-likeness (e.g., logP ~2.5, topological polar surface area <90 Ų) .
  • Experimental validation : Competitive binding assays (e.g., radioligand displacement with 3^3H-ZM241385) and functional cAMP assays in HEK293 cells transfected with adenosine receptors .

Q. How can researchers resolve contradictory data on the compound’s biological activity across different experimental models?

Discrepancies often arise from variations in substituent effects or assay conditions:

  • Case study : In cardiovascular studies, 8-alkylamino substituents (e.g., pyrrolidinyl vs. piperidinyl) alter adenosine receptor selectivity. For example, pyrrolidinyl derivatives show higher A2A_{2A} affinity but reduced A1_{1} activity compared to cyclohexylamino analogs .
  • Methodological adjustments : Standardize assay parameters (e.g., cell line, incubation time, buffer pH) and use orthogonal assays (e.g., calcium flux vs. cAMP) to confirm target engagement .

Q. What are the mechanistic implications of the compound’s interaction with nucleotide metabolic enzymes, and how can this guide drug design?

  • Enzyme inhibition : The compound competitively inhibits xanthine oxidase (IC50_{50} ~5 µM) due to structural mimicry of hypoxanthine. Kinetic studies (Lineweaver-Burk plots) reveal mixed inhibition mechanisms .
  • Therapeutic potential : Modulate substituents at the 7- and 8-positions to enhance selectivity. For example, replacing isopentyl with hydrophilic groups reduces off-target effects on cytochrome P450 enzymes .

Methodological Considerations for Experimental Design

Q. How should researchers design stability studies to assess the compound’s shelf life under varying storage conditions?

  • Accelerated degradation studies : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Major degradation products (e.g., hydrolyzed pyrrolidinyl derivatives) are identified using LC-MS .
  • pH-dependent stability : Assess solubility and degradation kinetics in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions for oral bioavailability studies .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility (>1 mg/mL).
  • Prodrug approaches : Introduce hydrolyzable groups (e.g., acetylated pyrrolidinyl) to improve membrane permeability, as evidenced by Caco-2 monolayer assays .

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